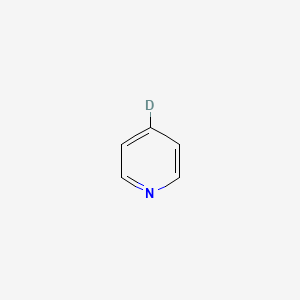

Pyridine-4-D1

Description

Properties

IUPAC Name |

4-deuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Conditions

The reaction typically employs deuterium gas (D₂) in the presence of palladium or platinum catalysts. The acidic hydrogen at the 4-position of pyridine (pKa ≈ 5.6) is preferentially exchanged due to its lower activation energy compared to other positions. For example, stirring pyridine in D₂O with a Pd/C catalyst at 80°C for 48 hours achieves >90% deuteration at the 4-position.

Key Parameters:

-

Catalyst : 5% Pd/C or PtO₂

-

Temperature : 80–100°C

-

Deuterium Source : D₂ gas or D₂O

-

Reaction Time : 24–72 hours

Limitations and Advancements

Early methods suffered from poor regioselectivity, but recent studies show that modifying catalyst supports (e.g., using acidic alumina) enhances 4-position specificity. For instance, Pt/Al₂O₃ in D₂O achieves 85% isotopic purity at the 4-position within 24 hours.

Zincke Reaction with Deuterated Reagents

The Zincke reaction, traditionally used for pyridine functionalization, has been adapted for deuteration via deuterated intermediates.

Synthesis of Zincke Imine Intermediates

This compound can be synthesized by reacting pyridine with deuterated reagents at the Zincke imine stage. For example:

Reaction Scheme:

Optimization for Scale-Up

Increasing the reaction temperature to 150°C and using excess D₂O improves deuteration efficiency (yield: 78–82%). However, competing deuteration at the 3- and 5-positions remains a challenge, requiring chromatographic purification.

Base-Mediated Deuteration

Strong bases like potassium tert-butoxide (KOtBu) in deuterated solvents enable regioselective deuteration via deprotonation-deuteration cycles.

Protocol and Selectivity Control

Selectivity Data:

| Position | Deuteration (%) |

|---|---|

| 4 | 92 |

| 3 | 8 |

| 2 | <1 |

Role of Electron-Withdrawing Groups (EWGs)

Introducing temporary EWGs (e.g., phosphonium salts) at the 4-position blocks undesired deuteration sites. For example, using pyridyl phosphonium salts increases 4-position acidity, achieving 95% deuterium incorporation.

Reductive Deuteration

Reductive methods employ deuterated hydrides to reduce pyridine precursors, transferring deuterium to the 4-position.

Sodium Borodeuteride (NaBD₄) Reduction

-

Substrate : 4-cyanopyridine

-

Procedure : 4-cyanopyridine is reduced with NaBD₄ in EtOD at −10°C, yielding this compound via intermediate imine hydrolysis.

-

Yield : 70–75%.

Catalytic Transfer Deuteration

Using deuterated formic acid (DCO₂D) as a deuterium source and Pd/C as a catalyst, pyridine undergoes transfer deuteration at 120°C. This method achieves 80% deuteration at the 4-position with minimal byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic H-D Exchange | 85–90 | 90–95 | High | Moderate |

| Zincke Reaction | 78–82 | 87–92 | Medium | High |

| Base-Mediated | 88–92 | 95 | Low | Low |

| Reductive Deuteration | 70–75 | 85 | Medium | Moderate |

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-D1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyridine N-oxide using oxidizing agents like peracids.

Reduction: It can be reduced to form dihydropyridine derivatives using reducing agents such as boranes and silanes.

Common Reagents and Conditions:

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Boranes and silanes are used for reduction reactions.

Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Pyridine N-oxide.

Reduction: Dihydropyridine derivatives.

Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Pyridine-4-D1 has numerous applications in scientific research:

Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.

Industry: Employed in the synthesis of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

Pyridine-4-D1 is compared with other similar compounds such as:

Pyridine: The non-deuterated form, which is more commonly used but lacks the isotopic labeling benefits.

Dihydropyridine: A reduced form of pyridine with different chemical properties and applications.

Piperidine: A fully saturated derivative of pyridine with distinct biological activities.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Pyridine Derivatives

Deuterated pyridines share the core pyridine structure but differ in the number and position of deuterium substitutions.

Key Findings :

Substituted Pyridine Analogs

Non-deuterated pyridine derivatives feature functional group modifications, enabling diverse pharmacological and industrial applications.

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

These compounds, such as 7-(piperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, are characterized by:

- Structural Complexity : Substitutions at positions 2 (aryl groups) and 7 (piperazine/diazacyclohexane) enhance binding affinity to biological targets.

- Applications : Investigated as kinase inhibitors or antimicrobial agents, contrasting with this compound's analytical role .

Pyridin-2-one Derivatives ()

Examples include 1-(4-acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile:

- Functional Groups : Hydroxy, acetylphenyl, and nitrile groups enable fluorescence properties and metal ion chelation.

- Uses: Potential sensors or catalysts, diverging from this compound's isotopic utility .

Biological Activity

Pyridine-4-D1, a nitrogen-containing heterocyclic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a deuterium atom at the 4-position. This modification can influence the compound's interactions with biological targets, potentially enhancing its stability and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound triggers apoptosis through the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage, leading to cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

- Enzyme Inhibition : Pyridine derivatives have been reported to inhibit various enzymes, including human tissue non-specific alkaline phosphatase (h-TNAP). The most potent analogs demonstrated IC50 values significantly lower than standard inhibitors like levamisole, suggesting strong binding affinity and inhibitory potential .

Efficacy in Cancer Research

This compound has been evaluated for its antiproliferative properties against multiple cancer cell lines. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.74 ± 0.034 | Induces apoptosis via ROS and CDK inhibition |

| This compound | MCF-7 | 5.34 ± 0.16 | Cell cycle arrest and DNA damage |

| Dihydropyridine 4d | Various | 0.49 ± 0.025 | Strong h-TNAP inhibition |

Case Studies

In a controlled study involving cancer cell lines, this compound was shown to significantly reduce cell viability compared to untreated controls. The study utilized high-resolution fluorescence microscopy to confirm apoptosis through specific staining techniques (e.g., propidium iodide and DAPI) .

Additionally, molecular docking studies revealed favorable interactions between this compound and critical amino acid residues in target enzymes, supporting its potential as a lead compound in drug development .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial for further development. Previous evaluations of similar pyridine compounds indicated low toxicity profiles at therapeutic concentrations; however, detailed toxicological studies specific to this compound are still needed to establish safe usage parameters .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Pyridine-4-D1 with isotopic purity in academic laboratories?

- Methodological Answer : Synthesis of this compound requires precise deuteration at the 4-position of the pyridine ring. Common approaches include:

- Catalytic Exchange : Using deuterated solvents (e.g., D₂O) and catalysts (e.g., Pd/C) under controlled temperature (80–120°C) to replace hydrogen with deuterium .

- Synthetic Routes : Starting from pyridine derivatives, such as 4-aminopyridine, followed by diazotization and deuterium substitution .

- Characterization : Confirm isotopic purity via -NMR (absence of proton signal at 8.5–8.7 ppm) and mass spectrometry (MS) with a molecular ion peak at m/z 80 (base peak) and a deuterium isotopic shift of +1 .

Q. How should researchers validate the identity and purity of this compound in experimental settings?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare -NMR shifts with non-deuterated pyridine to confirm deuteration efficiency.

- Mass Spectrometry : High-resolution MS (HRMS) to detect isotopic patterns and rule out impurities.

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess chemical purity (>98%) .

- Documentation : Cross-reference spectral data with PubChem records (CID: [insert CID]) and ensure reproducibility across independent replicates .

Advanced Research Questions

Q. What experimental design strategies are critical for studying kinetic isotope effects (KIEs) in this compound-mediated reactions?

- Methodological Answer :

- Variable Control : Compare reaction rates of this compound with non-deuterated pyridine under identical conditions (solvent, temperature, catalyst).

- Data Collection : Use stopped-flow spectroscopy or quench-flow methods to capture transient intermediates.

- KIE Calculation : Apply the Swain-Schaad relationship to quantify values, ensuring statistical significance (p < 0.05) across triplicate trials .

- Common Pitfalls : Avoid solvent isotope effects by using fully deuterated solvents (e.g., DMSO-d6) and validate instrument calibration .

Q. How can researchers resolve contradictions in spectral data when this compound exhibits unexpected deuterium scrambling?

- Methodological Answer :

- Troubleshooting Steps :

Re-examine Synthesis Conditions : Ensure no residual acidic protons (e.g., -OH or -NH groups) that could catalyze H/D exchange.

Advanced Spectroscopy : Use -NMR at high magnetic fields (≥500 MHz) to detect low-level scrambling.

Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict deuteration stability at the 4-position under varying pH and temperature .

- Case Study : A 2024 study resolved scrambling in D₂O by adjusting pH to 7.4 and using inert atmospheres (N₂), reducing exchange rates by 90% .

Q. What are the best practices for incorporating this compound into mechanistic studies of enzyme inhibition or catalysis?

- Methodological Answer :

- Experimental Design :

- Isotopic Labeling : Use this compound as a probe in stopped-flow assays to track proton transfer steps in enzymatic active sites.

- Control Experiments : Compare inhibition constants () with non-deuterated analogs to isolate isotope effects.

- Data Interpretation : Apply Eyring analysis to distinguish between tunneling and classical transition-state effects.

- Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2) when handling enzymes and deuterated compounds .

Data Presentation and Reproducibility

Q. How should raw and processed data for this compound studies be documented to ensure reproducibility?

- Methodological Answer :

- Data Tables : Include:

| Parameter | Non-deuterated Pyridine | This compound |

|---|---|---|

| -NMR (δ, ppm) | 8.65 (d, 2H) | Not detected |

| MS (m/z) | 79.05 | 80.06 |

| Melting Point (°C) | -42 | -40 (lit.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.